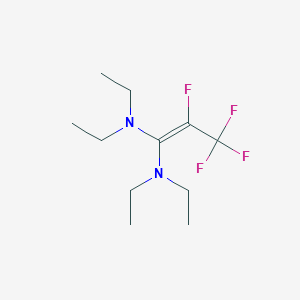

1,1-Bis(diethylamino)tetrafluoro-1-propene

Description

Significance of Fluorine in Contemporary Organic Synthesis

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemical and material sciences. The unique properties of fluorine, such as its high electronegativity, small atomic size (second only to hydrogen), and the strength of the carbon-fluorine (C-F) bond, impart profound changes to the physicochemical and biological profiles of parent compounds. taylorfrancis.comresearchgate.net The C-F bond is the strongest single bond in organic chemistry, which often leads to enhanced thermal and oxidative stability in fluorinated molecules. beilstein-journals.org

In the life sciences, particularly in pharmaceuticals and agrochemicals, the introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. taylorfrancis.comrsc.org These modifications are critical for optimizing drug efficacy and pharmacokinetic properties. It is estimated that a significant percentage of newly approved drugs contain fluorine, highlighting its impact on medicinal chemistry. researchgate.net The effects of fluorine are so pronounced that they are often referred to as "fluorine effects" or "fluorine magic," underscoring the transformative power of this element in molecular design. researchgate.net

Overview of Enamine Chemistry and Its Synthetic Utility

Enamines are a class of unsaturated organic compounds derived from the reaction of an aldehyde or a ketone with a secondary amine. rsc.org Structurally, they are the nitrogen analogs of enols. The defining feature of an enamine is the nitrogen atom's lone pair of electrons, which engages in resonance with the carbon-carbon double bond. This electronic arrangement polarizes the double bond, rendering the β-carbon nucleophilic. nih.gov

This inherent nucleophilicity makes enamines powerful intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds. The Stork enamine synthesis, a foundational methodology, utilizes enamines as enolate equivalents for alkylation, acylation, and Michael addition reactions. nih.govmdpi.com Advantages of using enamines over enolates include their formation under neutral or mild acidic conditions, their stability as isolable intermediates, and a reduced propensity for over-alkylation. nih.govmdpi.com The hydrolysis of the resulting iminium salt intermediate readily regenerates the carbonyl group in the final product. rsc.org

Historical Development and Evolution of Perfluorinated Alkene-Derived Amine Reagents

The field of organofluorine chemistry began even before the isolation of elemental fluorine, with early reports of halogen exchange reactions dating back to the 19th century. beilstein-journals.org A significant subclass of organofluorine reagents emerged from the reaction of perfluoroalkenes with secondary amines. These reagents, often categorized as Fluoroalkyl Amino Reagents (FARs), have proven to be versatile tools in synthesis. taylorfrancis.comnih.gov

Historically, reagents like TFEDMA (1,1,2,2-tetrafluoroethyl-N,N-dimethylamine), also known as Petrov's reagent, were developed from the hydroamination of bulk commodity polyfluoroalkenes. nih.gov These FARs exhibit unique reactivity due to the presence of highly electron-withdrawing fluorine atoms adjacent to the tertiary amine. This arrangement facilitates an equilibrium between the amine form and a highly electrophilic fluoroiminium species, which can be further enhanced by activation with a Lewis acid. nih.gov A notable example is the hexafluoropropene-diethylamine adduct (PPDA), which has been used in reactions with allylic alcohols. researchgate.netresearchgate.net

Contextual Placement of 1,1-Bis(diethylamino)tetrafluoro-1-propene within the Landscape of Organofluorine Chemistry

1,1-Bis(diethylamino)tetrafluoro-1-propene (CAS No. 216393-97-4) belongs to the family of gem-diamino-substituted fluoroalkenes, a specific type of electron-rich fluoroalkene. libretexts.orglookchem.com Its structure combines the features of an enamine (specifically, a ketene (B1206846) aminal) with the unique electronic properties imparted by polyfluorination. The presence of four fluorine atoms on the propene backbone significantly influences the electronic nature of the double bond.

While detailed research specifically on 1,1-Bis(diethylamino)tetrafluoro-1-propene is limited in publicly accessible literature, its structure suggests it serves as a valuable building block in synthetic chemistry. lookchem.com It is a derivative of hexafluoropropene (B89477), where the two geminal fluorine atoms at the C-1 position have been displaced by diethylamino groups. This substitution transforms the typically electrophilic character of a perfluoroalkene into a nucleophilic one, characteristic of an enamine. This reagent is valued for its potential high reactivity and selectivity in chemical transformations. lookchem.com

Table 1: Physicochemical Properties of 1,1-Bis(diethylamino)tetrafluoro-1-propene

| Property | Value |

| CAS Number | 216393-97-4 |

| Molecular Formula | C₁₁H₂₀F₄N₂ |

| Molecular Weight | 256.28 g/mol |

| Boiling Point | 67°C at 2.5 mmHg |

| Density | 1.069 g/cm³ (Predicted) |

| Refractive Index | 1.4265 |

Data sourced from publicly available chemical supplier information. libretexts.org

The reactivity of such compounds is expected to be dominated by the nucleophilic C-2 carbon, making it a target for electrophilic attack. Furthermore, the electron-rich, highly substituted double bond makes it a potential candidate for cycloaddition reactions, providing pathways to complex fluorinated heterocyclic systems. libretexts.orgresearchgate.net The synthesis of fluorinated heterocycles is a major focus in medicinal and agrochemical research, and reagents like 1,1-Bis(diethylamino)tetrafluoro-1-propene are designed to facilitate such constructions. taylorfrancis.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,1-N',1-N'-tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F4N2/c1-5-16(6-2)10(17(7-3)8-4)9(12)11(13,14)15/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOPXEYTPNAGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=C(C(F)(F)F)F)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371086 | |

| Record name | N~1~,N~1~,N'~1~,N'~1~-Tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-97-4 | |

| Record name | N~1~,N~1~,N'~1~,N'~1~-Tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1,1 Bis Diethylamino Tetrafluoro 1 Propene

Role as a Selective Fluorinating Agent (e.g., Petrov's, Ishikawa's Reagent Analogues)

Analogous to the adducts of hexafluoropropene (B89477) and dialkylamines (Ishikawa's reagent), 1,1-bis(diethylamino)tetrafluoro-1-propene is expected to serve as a selective deoxyfluorinating agent. acs.orglibretexts.orgyoutube.com These types of reagents are often more stable and easier to handle than other fluorinating agents like sulfur tetrafluoride. acs.org

Deoxyfluorination Reactions with Hydroxyl-Containing Substrates

The primary application of reagents like 1,1-bis(diethylamino)tetrafluoro-1-propene is the conversion of alcohols to alkyl fluorides. acs.orglibretexts.orgyoutube.com This transformation is a key reaction in the synthesis of many fluorine-containing compounds. The reaction generally proceeds under mild conditions and is applicable to a range of alcohol substrates, including primary, secondary, and tertiary alcohols. acs.orgwipo.int However, with secondary and tertiary alcohols, the formation of elimination byproducts (alkenes) can be a competing reaction. acs.org

Table 1: Representative Deoxyfluorination of Alcohols with Analogous Reagents

| Substrate | Reagent | Product | Notes |

| Primary Alcohol | Ishikawa's Reagent | Alkyl Fluoride (B91410) | Generally high yields. acs.org |

| Secondary Alcohol | Ishikawa's Reagent | Alkyl Fluoride + Alkene | Potential for elimination side products. acs.org |

| Tertiary Alcohol | Ishikawa's Reagent | Alkyl Fluoride + Alkene | Elimination often a significant side reaction. acs.org |

| Aromatic α-hydroxy esters | N,N-diethyl-1,1,2,3,3,3-hexafluoropropanamine | Fluorinated esters | Good yields under mild conditions. libretexts.org |

Transformations Involving Carboxylic Acids and Their Derivatives

Carboxylic acids can be effectively converted to their corresponding acyl fluorides using α-fluoroamine reagents. nih.gov This is a valuable transformation as acyl fluorides are versatile intermediates in organic synthesis, for instance, in the formation of amides and esters under challenging conditions. nih.gov The reaction is typically carried out under mild conditions.

Table 2: Conversion of Carboxylic Acids to Acyl Fluorides with Analogous Reagents

| Substrate | Reagent | Product |

| Carboxylic Acid | Ishikawa's Reagent | Acyl Fluoride |

| Carboxylic Acid | Petrov's Reagent | Acyl Fluoride |

Elucidation of Fluorine Transfer Mechanisms

The mechanism of fluorine transfer by these reagents is generally considered to proceed through nucleophilic pathways.

The deoxyfluorination of alcohols is believed to occur via an initial reaction of the alcohol with the fluorinating agent to form an intermediate where the hydroxyl group is converted into a better leaving group. libretexts.org This is followed by a nucleophilic attack of a fluoride ion. For primary and secondary alcohols, this displacement is generally considered to follow an Sₙ2-type mechanism, which would result in an inversion of stereochemistry at a chiral center. rsc.org For tertiary alcohols, where an Sₙ2 reaction is sterically hindered, an Sₙ1-type mechanism involving a carbocation intermediate is more likely. This can lead to a mixture of stereoisomers if the starting alcohol is chiral.

While nucleophilic pathways are dominant, the possibility of radical-mediated processes in certain fluorination reactions cannot be entirely dismissed, especially under specific reaction conditions or with particular substrates. Radical fluorination is a complementary approach to traditional methods and involves the reaction of a carbon-centered radical with a fluorine atom source. For instance, radical decarboxylative fluorination has been achieved using various radical initiators and fluorine donors. However, for the class of reagents to which 1,1-bis(diethylamino)tetrafluoro-1-propene belongs, radical pathways are not the typically proposed mechanism for deoxyfluorination of alcohols and carboxylic acids.

Enamine-Type Reactivity as a Nucleophile

The structure of 1,1-bis(diethylamino)tetrafluoro-1-propene, featuring two amino groups attached to a double bond, imparts significant enamine character. Enamines are known to be good nucleophiles, with the nitrogen atoms donating electron density to the double bond, making the β-carbon nucleophilic. However, in the case of 1,1-bis(diethylamino)tetrafluoro-1-propene, the presence of the electron-withdrawing trifluoromethyl group and two fluorine atoms on the double bond significantly modulates this reactivity. The nucleophilic character is likely diminished at the carbon backbone, and the compound will primarily act as a source of nucleophilic fluoride, as described in its role as a fluorinating agent.

Electrophilic Addition Reactions to the Activated Carbon-Carbon Double Bond

The carbon-carbon double bond in 1,1-Bis(diethylamino)tetrafluoro-1-propene is highly activated towards electrophilic attack due to the powerful electron-donating effect of the two adjacent diethylamino groups. These groups increase the electron density of the double bond, making it a potent nucleophile. The general mechanism involves the initial attack of the π-electrons of the double bond on an electrophile (E+), leading to the formation of a stabilized carbocation intermediate. This carbocation is resonance-stabilized by the lone pairs of the nitrogen atoms. Subsequent attack by a nucleophile (Nu-) completes the addition reaction.

While specific documented examples of electrophilic additions to 1,1-Bis(diethylamino)tetrafluoro-1-propene are not extensively detailed in the literature, the expected reactivity can be inferred from the behavior of similar electron-rich enamines. The regioselectivity of the addition is dictated by the formation of the most stable carbocation intermediate, which would be on the carbon atom not bearing the amino groups, due to resonance stabilization.

Table 1: Predicted Products of Electrophilic Addition to 1,1-Bis(diethylamino)tetrafluoro-1-propene

| Electrophile (E-Nu) | Predicted Intermediate | Predicted Final Product |

| H-Br | Resonance-stabilized carbocation | 2-Bromo-1,1-bis(diethylamino)tetrafluoro-1-propene |

| Br-Br | Bromonium ion intermediate | 2,2-Dibromo-1,1-bis(diethylamino)tetrafluoro-1-propene |

| H₂O (in acid) | Protonated enamine | Hydrolysis to a carbonyl compound (see section 3.3) |

Cycloaddition Reactions Involving the Fluoroenamine Moiety

The electron-rich nature of the double bond in 1,1-Bis(diethylamino)tetrafluoro-1-propene makes it an excellent candidate for cycloaddition reactions, particularly with electron-deficient partners. These reactions are valuable for the synthesis of complex cyclic structures.

One of the key reaction types for such electron-rich alkenes is the [2+2] cycloaddition. Research on analogous compounds, such as 1,1-difluoro-2,2-bis(dimethylamino)ethene, has shown that they readily undergo [2+2] cycloaddition with electron-deficient alkynes like ethyl propiolate. This reaction proceeds at low temperatures to form a cyclobutene (B1205218) product, which can then undergo further transformations. researchgate.net It is highly probable that 1,1-Bis(diethylamino)tetrafluoro-1-propene would exhibit similar reactivity.

Table 2: [2+2] Cycloaddition of an Analogous Fluoroenamine with Ethyl Propiolate

| Reactant | Cycloaddition Partner | Reaction Conditions | Product |

| 1,1-Difluoro-2,2-bis(dimethylamino)ethene | Ethyl propiolate | -25 °C | 3-Ethoxycarbonyl-4,4-difluoro-1,1-bis(dimethylamino)cyclobutene |

Data sourced from a study on a structurally similar compound to illustrate the expected reactivity. researchgate.net

Furthermore, electron-rich alkenes can participate as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions), especially with electron-deficient dienes. orgsyn.org The stereochemistry of these reactions, whether endo or exo, would be influenced by both steric and electronic factors. orgsyn.orgmasterorganicchemistry.com The bulky diethylamino groups would likely direct the stereochemical outcome of the cycloaddition.

Mechanistic Studies of Hydrolytic Decomposition and Other Degradation Pathways

The hydrolytic decomposition of 1,1-Bis(diethylamino)tetrafluoro-1-propene is a characteristic reaction of enamines and ketene (B1206846) aminals, typically occurring under acidic conditions. orgoreview.comchemistrysteps.com The process leads to the cleavage of the carbon-nitrogen bonds and the formation of a carbonyl compound and the corresponding secondary amine.

The mechanism for the hydrolysis of an enamine generally proceeds as follows: masterorganicchemistry.comchemistrysteps.com

Protonation: The reaction is initiated by the protonation of the carbon-carbon double bond. This step is favored due to the high electron density at this position.

Iminium Ion Formation: Protonation results in the formation of a reactive iminium ion intermediate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, creating a better leaving group.

Elimination of Amine: The lone pair of electrons on the hydroxyl oxygen assists in the elimination of a neutral diethylamine (B46881) molecule, reforming a double bond (this time a C=O bond) and generating a protonated carbonyl group.

Deprotonation: Finally, deprotonation of the oxonium ion yields the final carbonyl product and regenerates the acid catalyst.

Steric and Electronic Influences on Reaction Pathways and Outcomes

The reactivity of 1,1-Bis(diethylamino)tetrafluoro-1-propene is a fine balance between competing steric and electronic effects. These factors determine not only the rate of reaction but also the regioselectivity and stereoselectivity of the products formed.

Electronic Effects:

Electron-Donating Groups: The two diethylamino groups are powerful π-donors through resonance. They significantly increase the nucleophilicity of the C=C double bond, making it highly reactive towards electrophiles and electron-deficient partners in cycloadditions.

Steric Effects:

Steric Hindrance: The two diethylamino groups are sterically bulky. This steric hindrance can impede the approach of reagents to the double bond and the nitrogen atoms. libretexts.orgresearchgate.net In reactions such as electrophilic addition or cycloaddition, the attacking species will approach from the less hindered face of the molecule, thereby influencing the stereochemical outcome.

Influence on Reaction Rate: Significant steric hindrance can slow down the rate of reaction by raising the activation energy of the transition state. libretexts.org For instance, in nucleophilic substitution reactions at a sterically crowded carbon center, an S(_N)2 pathway may be disfavored. chemistrysteps.com

The interplay between these effects is crucial. For example, in a cycloaddition reaction, the electronic effects might favor a particular orientation of the reactants, while steric effects might favor another, leading to a mixture of products or a highly selective reaction if one effect dominates.

Table 3: Summary of Steric and Electronic Influences

| Feature | Effect Type | Influence on Reactivity |

| Two Diethylamino Groups | Electronic (+R) | Increases nucleophilicity of the C=C bond; activates the molecule for electrophilic attack. |

| Two Diethylamino Groups | Steric | Hinders the approach of reagents; influences stereoselectivity. |

| Tetrafluoro-1-propene Moiety | Electronic (-I) | Reduces electron density on the double bond; influences the stability of charged intermediates. |

An article on the specific applications of "1,1-Bis(diethylamino)tetrafluoro-1-propene" in advanced organic synthesis as per the requested outline cannot be generated at this time.

A thorough review of available scientific literature and chemical databases did not yield sufficient specific information regarding the use of "1,1-Bis(diethylamino)tetrafluoro-1-propene" for the outlined topics. The search results primarily consist of general information on fluorine chemistry, discussions of other fluorinating agents, or supplier information for the compound with only a very specific, singular application mentioned without detailed research findings.

Consequently, there is not enough specific data to elaborate on its role in:

The construction of complex fluorinated organic frameworks, including the synthesis of difluorinated carbonyl compounds or the preparation of fluorinated alkyl and acyl derivatives.

Strategies for late-stage fluorination and the diversification of molecular scaffolds.

Its utility as a precursor for novel heterocyclic systems.

The catalytic aspects and mechanistic understandings of its involvement in carbon-fluorine bond formation.

To produce a scientifically accurate and informative article that strictly adheres to the provided structure, detailed research findings specifically on "1,1-Bis(diethylamino)tetrafluoro-1-propene" are necessary. Such detailed findings are not present in the available search results.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure, Bonding, and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1,1-Bis(diethylamino)tetrafluoro-1-propene. emerginginvestigators.orgearthlinepublishers.com

Electronic Structure and Bonding: Calculations would likely focus on the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the nature of the chemical bonds. The two diethylamino groups act as strong π-donors, pushing electron density into the C=C double bond. nih.govwikipedia.orgmasterorganicchemistry.com Conversely, the trifluoromethyl group (CF3) and the additional fluorine atom are potent electron-withdrawing groups due to the high electronegativity of fluorine. emerginginvestigators.orgnih.gov This "push-pull" dynamic leads to a highly polarized C=C bond, with significant resonance contribution from a zwitterionic form where the nitrogen atoms bear a partial positive charge and the fluorinated carbon side bears a partial negative charge. wikipedia.orgmasterorganicchemistry.com

Stability: The thermodynamic stability of the molecule would be assessed by calculating its heat of formation and Gibbs free energy. Computational studies on related enamines and fluorinated alkenes show that the stability is a balance between the stabilizing resonance effects of the amino groups and the inductive destabilization or stabilization from the fluorine atoms. nih.govdur.ac.uk

A hypothetical data table for key electronic properties, based on typical DFT calculations, might look as follows:

| Calculated Property | Predicted Value/Observation | Rationale |

| Dipole Moment | High | Significant charge separation due to push-pull effect. researchgate.net |

| HOMO Energy | Relatively High | Dominated by the lone pairs of the nitrogen atoms. acs.org |

| LUMO Energy | Relatively Low | Lowered by the electron-withdrawing fluorinated group. |

| HOMO-LUMO Gap | Small | Characteristic of push-pull systems, suggesting higher reactivity and potential for color. |

| Mulliken Charges | Positive on N, Negative on F | Reflects the electron-donating nature of the amino groups and electronegativity of fluorine. emerginginvestigators.org |

Computational Modeling for Reaction Pathway Elucidation and Transition State Analysis

Computational modeling is crucial for predicting how 1,1-Bis(diethylamino)tetrafluoro-1-propene will react. By mapping the potential energy surface for a given reaction, chemists can identify the most likely pathways and the structures of transient species.

Reaction Pathways: For reactions such as hydrolysis, cycloadditions, or electrophilic additions, computational models can trace the energetic profile from reactants to products. Given its enamine character, the molecule is expected to be highly nucleophilic at the β-carbon (the carbon atom of the C=C bond not bearing the amino groups). nih.govmasterorganicchemistry.com Reactions with electrophiles would likely proceed via attack at this position.

Transition State Analysis: For each proposed reaction step, the transition state—the highest energy point on the reaction coordinate—would be located and its structure and energy calculated. nist.gov The activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. For example, in a reaction with an electrophile, the transition state would show the partial formation of a new bond to the β-carbon. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Building on pathway analysis, computational models can predict the outcome of reactions with high fidelity.

Reactivity: The molecule's reactivity is governed by its frontier molecular orbitals (FMOs). The high energy of the HOMO, localized on the enamine part of the molecule, indicates a strong propensity to react with electrophiles. acs.org Conversely, the low energy of the LUMO, associated with the fluorinated portion, would suggest reactivity towards strong nucleophiles, although the electron-rich nature of the double bond makes this less likely unless under specific conditions.

Regioselectivity: In reactions with unsymmetrical reagents, computational modeling can predict which regioisomer will be the major product. For instance, in the protonation of the double bond, calculations would compare the stability of the two possible carbocation intermediates to determine that the proton will add to the β-carbon, placing the positive charge on the α-carbon where it is stabilized by the two nitrogen atoms.

Stereoselectivity: If chiral centers are formed during a reaction, computational models can predict which stereoisomer will be favored. This is achieved by comparing the activation energies of the diastereomeric transition states leading to the different stereoisomers. acs.org

Conformational Analysis and the Role of Stereoelectronic Effects in Reactivity

The three-dimensional shape and flexibility of 1,1-Bis(diethylamino)tetrafluoro-1-propene are critical to its reactivity.

Conformational Analysis: The molecule has several rotatable bonds, including the C-N bonds and the C-C single bond of the propene backbone. A conformational search would be performed to identify the various low-energy conformers. The relative populations of these conformers at a given temperature can be calculated from their Gibbs free energies. It is expected that steric hindrance between the ethyl groups and between the diethylamino groups and the trifluoromethyl group will play a major role in determining the preferred conformations. digitellinc.com

A hypothetical data table for conformational analysis might include:

| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Key Feature |

| 1 | ~0° (syn-periplanar) | 0.00 | Lowest energy conformer, likely with optimized N lone pair overlap. |

| 2 | ~120° (anti-clinal) | Higher | Steric repulsion between substituents destabilizes this form. |

| 3 | ~180° (anti-periplanar) | Intermediate | Represents another potential energy minimum. |

Advanced Analytical Techniques for Mechanistic and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "1,1-Bis(diethylamino)tetrafluoro-1-propene." By analyzing the spectra of different nuclei, a detailed picture of the molecular framework can be constructed.

Given the presence of four fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide crucial information about the electronic environment of the fluorine nuclei. In "1,1-Bis(diethylamino)tetrafluoro-1-propene," the fluorine atoms are located on the C2 and C3 positions of the propene backbone. The CF₃ group will likely appear as a singlet, while the fluorine at C2 would be a quartet due to coupling with the adjacent CF₃ group. The chemical shifts are influenced by the electron-donating diethylamino groups at C1. For similar fluorinated propenes, trifluoromethyl groups typically resonate in a specific region of the spectrum. enamine.netosti.gov

Table 1: Predicted ¹⁹F NMR Spectral Data for 1,1-Bis(diethylamino)tetrafluoro-1-propene

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | -60 to -75 | Quartet (q) | 5-15 Hz (⁴JFF) |

| =CF- | -90 to -110 | Quartet (q) | 5-15 Hz (⁴JFF) |

Note: Predicted values are based on typical ranges for similar fluorinated alkenes and are relative to a standard like CFCl₃.

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic portion of the molecule. bas.bg The ¹H NMR spectrum will show signals corresponding to the ethyl groups of the diethylamino substituents. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will be deshielded compared to the terminal methyl protons (-CH₃). The methylene protons will likely appear as a quartet due to coupling with the methyl protons, which in turn will appear as a triplet.

¹³C NMR spectroscopy, often run with proton decoupling, will show distinct signals for each unique carbon atom in the molecule. docbrown.infomiamioh.edu The chemical shifts will be indicative of the carbon's hybridization and its proximity to electronegative atoms like nitrogen and fluorine. docbrown.infochemicalbook.com The olefinic carbons (C1 and C2) will appear in the downfield region typical for sp² hybridized carbons, with their shifts influenced by the fluorine and nitrogen substituents. The carbons of the ethyl groups and the trifluoromethyl group will also have characteristic chemical shifts. docbrown.info

Table 2: Predicted ¹H NMR Spectral Data for 1,1-Bis(diethylamino)tetrafluoro-1-propene

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-CH₂-CH₃ | 2.8 - 3.5 | Quartet (q) | ~7 Hz (³JHH) |

| N-CH₂-CH₃ | 1.0 - 1.5 | Triplet (t) | ~7 Hz (³JHH) |

Note: Predicted values are based on typical ranges for N,N-diethylamino groups. organicchemistrydata.org

Table 3: Predicted ¹³C NMR Spectral Data for 1,1-Bis(diethylamino)tetrafluoro-1-propene

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C F₃ | 120 - 130 (quartet due to ¹JCF) |

| =C F- | 135 - 150 (doublet due to ¹JCF) |

| =C (NEt₂)₂ | 145 - 160 |

| N-C H₂-CH₃ | 40 - 50 |

| N-CH₂-C H₃ | 12 - 18 |

Note: Predicted values are based on general principles and data for analogous compounds. docbrown.infoucl.ac.uk

Mass Spectrometry (MS) for Reaction Monitoring, Intermediate Detection, and Product Identification

Mass spectrometry is a powerful technique for determining the molecular weight of "1,1-Bis(diethylamino)tetrafluoro-1-propene" and for elucidating its structure through analysis of its fragmentation patterns. libretexts.orglibretexts.org The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₁H₂₀F₄N₂), which is 256.29. scbt.com

Common fragmentation pathways for such a molecule would likely involve the loss of ethyl groups or diethylamino groups. miamioh.eduyoutube.comyoutube.com Alpha-cleavage next to the nitrogen atoms is a characteristic fragmentation for amines, which would lead to the formation of stable iminium ions. The presence of the tetrafluoropropene moiety would also give rise to characteristic fragments.

Table 4: Predicted Key Fragmentation Ions in the Mass Spectrum of 1,1-Bis(diethylamino)tetrafluoro-1-propene

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 256 | [C₁₁H₂₀F₄N₂]⁺ | Molecular Ion (M⁺) |

| 227 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 184 | [M - N(C₂H₅)₂]⁺ | Loss of a diethylamino radical |

| 114 | [C₃H₂F₄]⁺ | Tetrafluoropropene cation |

| 72 | [N(C₂H₅)₂]⁺ | Diethylamino cation |

Note: These are predicted fragmentation patterns based on the structure of the compound and known fragmentation rules for similar functional groups. libretexts.orglibretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations During Reactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in "1,1-Bis(diethylamino)tetrafluoro-1-propene" and to monitor their changes during chemical reactions. The key vibrational modes for this molecule would be the C=C double bond stretch of the enamine system, C-N stretching vibrations, C-F stretching vibrations, and the various C-H bending and stretching modes of the ethyl groups. nih.gov

The C=C stretching frequency in enamines typically appears in the region of 1650-1600 cm⁻¹. nih.gov The strong C-F bonds will give rise to intense absorption bands in the IR spectrum, typically in the 1350-1000 cm⁻¹ region. The C-N stretching vibrations of the diethylamino groups are expected in the 1250-1020 cm⁻¹ range. libretexts.org Monitoring changes in the intensity and position of these bands can provide valuable information about reactions involving these functional groups.

Table 5: Predicted Characteristic Vibrational Frequencies for 1,1-Bis(diethylamino)tetrafluoro-1-propene

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=C (enamine) | Stretch | 1600 - 1650 |

| C-F (aliphatic) | Stretch | 1000 - 1350 |

| C-N (amine) | Stretch | 1020 - 1250 |

| C-H (alkane) | Stretch | 2850 - 2960 |

Note: These are predicted frequency ranges based on characteristic group frequencies. nih.govlibretexts.org

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives and Intermediates (if applicable to research)

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. caltech.eduudel.educellstructureatlas.org While there is no publicly available crystal structure for "1,1-Bis(diethylamino)tetrafluoro-1-propene" itself, this technique would be invaluable for the unambiguous structural determination of any crystalline derivatives or stable intermediates formed in its reactions.

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Comparative Reactivity of Modified 1,1-Bis(amino)tetrafluoro-1-propene Analogues

The synthesis of 1,1-bis(amino)tetrafluoro-1-propene analogues typically proceeds from the reaction of a perfluoroalkene, such as hexafluoropropene (B89477), with a secondary amine. The reaction stoichiometry and conditions are critical in determining the final product. While a 1:1 reaction between hexafluoropropene and diethylamine (B46881) famously yields the deoxofluorinating agent known as Ishikawa's reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine), the use of excess amine can lead to the substitution of a second fluorine atom at the C1 position. This subsequent reaction involves the elimination of a fluoride (B91410) ion and results in the formation of a double bond, yielding the 1,1-bis(amino)tetrafluoro-1-propene structure, which is a type of fluorinated ketene (B1206846) aminal.

The choice of the secondary amine is a key variable in the synthesis of these analogues. Different amines exhibit varying nucleophilicity and steric profiles, which influence the reaction rate and the stability of the resulting product. For instance, cyclic amines like piperidine (B6355638) and morpholine (B109124) can be used in place of diethylamine to generate analogues with constrained conformations.

The comparative reactivity of these analogues is often assessed in their capacity as fluorinating agents, particularly for the conversion of alcohols to alkyl fluorides or aldehydes and ketones to gem-difluoroalkanes. The general mechanism involves the activation of the substrate by the reagent, followed by nucleophilic attack of fluoride. The structure of the amine moiety directly impacts the basicity and nucleophilicity of the molecule, which in turn governs its reactivity profile.

Impact of Amine Substituents on Fluorinating Efficacy and Selectivity

A balance must be struck to optimize performance. For example, comparing a reagent with diethylamino groups to one with di-isopropylamino groups would likely show a decrease in reactivity for the latter due to significant steric shielding, even though the electronic properties are similar. The use of cyclic amines, such as piperidine or morpholine, introduces conformational rigidity, which can also influence selectivity in complex substrate fluorinations. The oxygen atom in morpholine, for instance, introduces a polar group and alters the solubility and coordination properties of the reagent compared to its piperidine-based counterpart.

| Amine Substituent | Relative Reactivity (Hypothetical) | Key Steric/Electronic Feature |

| Dimethylamino | High | Low steric hindrance |

| Diethylamino | High | Moderate steric hindrance, good balance |

| Di-n-propylamino | Moderate | Increased steric hindrance |

| Piperidino | High | Cyclic, conformationally restricted |

| Morpholino | Moderate-High | Cyclic, contains polar ether linkage |

Systematic Variations in the Perfluorinated Alkene Backbone and Their Consequences for Reactivity

Modifying the perfluorinated alkene backbone is another powerful strategy for tuning the reactivity of these reagents. The core structure of 1,1-bis(diethylamino)tetrafluoro-1-propene features a trifluoromethyl group (-CF₃) at the C3 position. Altering the length or branching of this perfluoroalkyl chain changes the electronic environment of the reactive C=C double bond.

Furthermore, the reaction of different perfluoroalkenes with amines can lead to different product distributions. For example, the reaction of 3-(trifluoroacetyl)chromones with diamines demonstrates that the electronic nature of substituents on the aromatic ring influences whether mono- or bis-adducts are formed. nih.gov This highlights that the inherent reactivity of the alkene backbone, governed by its substituents, is a critical factor in the synthesis and subsequent reactivity of the resulting bis(amino)alkene reagents.

| Alkene Backbone Variation | Expected Impact on Reactivity | Rationale |

| Perfluoropropene (as in target) | Baseline | Standard reference structure |

| Perfluorobutene | Potentially higher | Increased electron-withdrawing effect from C₄F₉ chain |

| Perfluoropentene | Potentially highest | Strongest inductive electron-withdrawing effect |

| Branched Perfluoroalkene | Lower | Increased steric hindrance near the reactive center |

Established Structure-Reactivity Relationships and Design Principles for Next-Generation Fluorinating Reagents

The collective findings from studying analogues of 1,1-bis(diethylamino)tetrafluoro-1-propene have led to the establishment of several key structure-reactivity relationships that guide the development of new reagents.

Electronic Tuning of Amine Substituents : Increasing the electron-donating ability of the amine substituents generally enhances the reagent's basicity and nucleophilicity, which can accelerate reactions with protic substrates. However, this must be balanced against potential side reactions.

Steric Hindrance Control : The size of the amine substituents is a critical control element. While less hindered amines (e.g., dimethylamine) may lead to faster reactions, bulkier amines can offer greater selectivity in complex molecules by differentiating between sterically accessible and inaccessible sites.

Modulation of the Fluoroalkene Backbone : The length and structure of the perfluoroalkyl chain on the alkene backbone directly influence the electronic properties of the reagent. Longer, more electron-withdrawing chains can increase the reactivity, but may also affect reagent stability and synthesis.

Conformational Constraint : Incorporating cyclic amines (e.g., piperidine, pyrrolidine) introduces conformational rigidity. This can be exploited to achieve higher diastereoselectivity in the fluorination of chiral substrates by creating a more defined three-dimensional environment for the reaction.

These principles form a rational basis for the design of "third-generation" fluorinating agents. Future designs will likely focus on creating reagents with finely tuned electronic and steric properties to achieve highly selective and efficient fluorinations for specific, challenging applications, such as late-stage fluorination of complex drug candidates. The goal is to move beyond broad-spectrum reagents to a toolkit of specialized agents where the structure is explicitly designed to solve a particular synthetic problem.

Future Research Directions and Emerging Trends

Development of Environmentally Benign and Sustainable Synthetic Methodologies

The synthesis of complex organofluorine compounds has traditionally relied on methods that can be resource-intensive and generate hazardous waste. A major future direction for the synthesis of molecules like 1,1-Bis(diethylamino)tetrafluoro-1-propene is the adoption of green chemistry principles. Research is anticipated to move away from harsh fluorinating agents and environmentally persistent solvents toward more sustainable alternatives.

Future synthetic strategies are expected to focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For tetrafluoropropenes, this could involve catalytic routes that avoid stoichiometric inorganic fluoride (B91410) reagents.

Safer Reagents: Exploring the use of less hazardous fluorinating sources and catalysts. Recently, a method was developed to synthesize sulfonyl fluorides using non-toxic by-products, a principle that could be adapted for other organofluorine compounds.

Green Solvents: Investigating the use of renewable, non-toxic, and recyclable solvents such as water, ionic liquids, or deep eutectic solvents (DESs). The use of largely aqueous systems, for instance with hexafluoroisopropanol (HFIP) as a promoter, has shown promise for reactions traditionally requiring anhydrous conditions.

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures, thereby reducing energy consumption.

Exploration of Unprecedented Reactivity Patterns and Transformation Scope

The unique juxtaposition of geminal diethylamino groups and a tetrafluoroethylidene moiety in 1,1-Bis(diethylamino)tetrafluoro-1-propene suggests a rich and underexplored reactivity profile. While the reactions of simple enamines are well-documented, the influence of the polyfluorinated tail is a key area for future investigation.

Emerging research could target:

C-F Bond Activation: The oxidation of strong carbon-fluorine bonds into carbonyl compounds remains a significant challenge in synthetic chemistry. Future work could explore novel catalytic systems capable of selectively transforming the C-F bonds in 1,1-Bis(diethylamino)tetrafluoro-1-propene, opening pathways to new classes of functionalized molecules.

Novel Cycloadditions: The electron-rich nature of the double bond, modulated by the fluorine atoms, could be harnessed in unique cycloaddition reactions to construct complex heterocyclic and carbocyclic frameworks.

Fluorinated Enamine Intermediates: The reaction of enamines with electrophilic fluorinating agents like Selectfluor can lead to difluorinated products through a fluorinated enamine intermediate. A deeper understanding of the stability and reactivity of such intermediates derived from 1,1-Bis(diethylamino)tetrafluoro-1-propene could unlock new synthetic transformations.

Polymerization: The potential for this compound to act as a monomer in polymerization reactions could be explored to create novel fluorinated polymers with unique material properties.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of highly reactive or hazardous chemicals, including some organofluorine compounds, can be significantly improved through modern chemical technologies. Integrating the synthesis of 1,1-Bis(diethylamino)tetrafluoro-1-propene and its derivatives into continuous flow and automated platforms is a key trend for enhancing safety, efficiency, and scalability.

Flow chemistry offers several advantages for handling organofluorine syntheses, as summarized in the table below.

| Feature | Advantage in Organofluorine Synthesis |

| Enhanced Safety | Minimizes the volume of hazardous reagents handled at any given time and allows for the safe use of toxic gaseous reagents. |

| Precise Control | Allows for exact control over reaction parameters such as temperature, pressure, and residence time, which is crucial for selective fluorination reactions. |

| Improved Heat & Mass Transfer | The high surface-area-to-volume ratio in microreactors enables efficient management of highly exothermic or fast reactions. |

| Scalability | Production can be scaled up by running the system for longer periods ("scaling-up") or by using multiple reactors in parallel ("numbering-up"), bypassing the challenges of traditional batch scale-up. |

Automated synthesis platforms, which combine robotics with pre-filled reagent cartridges, can further accelerate research by enabling the rapid generation of compound libraries. Applying this technology to 1,1-Bis(diethylamino)tetrafluoro-1-propene could facilitate the high-throughput screening of reaction conditions and the rapid synthesis of novel derivatives for various applications.

Investigations in Unconventional Reaction Media and Heterogeneous Catalysis

To align with the principles of sustainable chemistry, future research will likely investigate the use of unconventional reaction media for the synthesis and transformation of 1,1-Bis(diethylamino)tetrafluoro-1-propene. Solvents such as ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining attention as green alternatives to traditional volatile organic compounds. These solvents are typically non-volatile, thermally stable, and can have tunable properties, offering potential benefits in product separation and solvent recycling.

The development of heterogeneous catalysts for reactions involving this compound is another promising frontier. Heterogeneous catalysts, which exist in a different phase from the reactants, can be easily separated from the reaction mixture and recycled, reducing waste and cost. This approach would be particularly valuable for synthesizing or functionalizing 1,1-Bis(diethylamino)tetrafluoro-1-propene on an industrial scale.

Design and Application of Chiral Variants for Asymmetric Synthesis

The synthesis of chiral molecules containing fluorine is of paramount importance in medicinal chemistry and materials science. A significant emerging trend is the design and application of chiral variants of existing reagents. For 1,1-Bis(diethylamino)tetrafluoro-1-propene, this involves creating chiral analogues to be used as building blocks or catalysts in asymmetric synthesis.

Potential strategies for developing chiral variants include:

Synthesis from Chiral Amines: Utilizing enantiopure secondary amines in the synthesis of the enamine structure would directly yield a chiral version of the compound. This approach has been used to create a variety of other chiral amines for catalysis.

Derivatization with Chiral Auxiliaries: Attaching a chiral auxiliary to the propene backbone could direct subsequent transformations to occur stereoselectively, a common strategy in asymmetric synthesis.

Use as a Chiral Ligand: The nitrogen atoms in a chiral variant of 1,1-Bis(diethylamino)tetrafluoro-1-propene could coordinate to a metal center, creating a novel chiral catalyst for asymmetric transformations.

These new chiral reagents could be applied to the asymmetric synthesis of complex fluorinated amines and other valuable molecules, addressing the ongoing demand for enantiomerically pure fluorinated compounds.

Q & A

Q. What synthetic routes are optimal for preparing 1,1-Bis(diethylamino)tetrafluoro-1-propene, and how can reaction conditions be systematically optimized?

- Methodological Answer : A hybrid computational-experimental approach is recommended. Begin with quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energetically favorable intermediates . Use factorial design (e.g., varying temperature, catalysts, and solvent systems) to optimize yields. For example, test trifluorinated precursors (similar to those in and ) under inert atmospheres, monitoring progress via <sup>19</sup>F NMR. Cross-reference PubChem reaction data for analogous fluorinated propenes to refine stoichiometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1,1-Bis(diethylamino)tetrafluoro-1-propene?

- Methodological Answer : Combine <sup>1</sup>H/<sup>19</sup>F NMR to confirm fluorine environment and diethylamino group integration . Use GC-MS with electron ionization to detect fragmentation patterns, and compare with PubChem’s spectral libraries for structurally similar compounds (e.g., 1,1,1-trifluoroacetone derivatives in ). High-resolution mass spectrometry (HRMS) resolves molecular formula ambiguities. For purity assessment, employ HPLC with a fluorinated stationary phase to separate isomers .

Advanced Research Questions

Q. How can researchers design experiments to investigate solvent effects on the stability of 1,1-Bis(diethylamino)tetrafluoro-1-propene under varying pH and temperature conditions?

- Methodological Answer : Adopt a response surface methodology (RSM) to evaluate interactions between solvent polarity (e.g., dielectric constant), pH, and temperature. Prepare solutions in aprotic solvents (e.g., THF, DMF) and aqueous buffers. Monitor degradation kinetics via UV-Vis spectroscopy at λmax for fluorinated amines (typically 250-300 nm). Use Arrhenius plots to derive activation energy for decomposition pathways. For contradictory results, validate with <sup>19</sup>F NMR to track fluorine loss .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for fluorinated amines like 1,1-Bis(diethylamino)tetrafluoro-1-propene?

- Methodological Answer : Apply multi-method validation :

- Experimental : Bomb calorimetry to measure combustion enthalpy, correcting for fluorine-specific side reactions.

- Computational : Compare DFT-derived enthalpies (e.g., B3LYP/6-311+G(d,p)) with group contribution methods for fluorinated compounds .

- Literature Cross-Validation : Reconcile discrepancies using PubChem’s thermodynamic datasets for structurally related compounds (e.g., 1,1,1-trifluoro-2-phenylpropan-2-amine in ). Statistical outlier analysis (e.g., Grubb’s test) identifies anomalous data points .

Q. How can reactor design principles improve the scalability of 1,1-Bis(diethylamino)tetrafluoro-1-propene synthesis while minimizing hazardous byproducts?

- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer for exothermic fluorination steps. Model residence time distribution (RTD) to optimize mixing efficiency and reduce side reactions (e.g., polymer formation, as seen in ). Integrate in-line FTIR for real-time monitoring of fluorine incorporation. For safety, design pressure-relief systems compatible with fluorinated gases and employ corrosion-resistant materials (e.g., Hastelloy) .

Data Analysis and Interpretation

Q. How should researchers address conflicting reactivity data (e.g., nucleophilic substitution vs. elimination) in diethylamino-tetrafluoropropene derivatives?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to distinguish mechanisms. Compare reaction rates using deuterated solvents (e.g., D2O vs. H2O) to probe proton-transfer steps. Pair with computational transition-state analysis (IRC calculations) to map energy barriers. For ambiguous results, isolate intermediates via cryogenic trapping and characterize via X-ray crystallography .

Application-Oriented Questions

Q. What computational tools predict the biological activity of 1,1-Bis(diethylamino)tetrafluoro-1-propene derivatives in drug discovery?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases). Validate with MD simulations to assess binding stability. For ADMET profiling, apply QSAR models trained on fluorinated amine datasets (e.g., PubChem CID 20078054 in ). Cross-check with in vitro assays (e.g., cytochrome P450 inhibition) to refine predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.